6-Fluoro-1H-pyrrolo[3,2-b]pyridine 6-Fluoro-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190320-33-2
VCID: VC2674571
InChI: InChI=1S/C7H5FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
SMILES: C1=CNC2=C1N=CC(=C2)F
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol

6-Fluoro-1H-pyrrolo[3,2-b]pyridine

CAS No.: 1190320-33-2

Cat. No.: VC2674571

Molecular Formula: C7H5FN2

Molecular Weight: 136.13 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1H-pyrrolo[3,2-b]pyridine - 1190320-33-2

Specification

CAS No. 1190320-33-2
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
IUPAC Name 6-fluoro-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C7H5FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Standard InChI Key CVGJTKLSMRMEOX-UHFFFAOYSA-N
SMILES C1=CNC2=C1N=CC(=C2)F
Canonical SMILES C1=CNC2=C1N=CC(=C2)F

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Fluoro-1H-pyrrolo[3,2-b]pyridine features a bicyclic structure with a pyrrole ring fused to a pyridine ring. The nomenclature [3,2-b] indicates the specific fusion pattern between these two heterocyclic components. Based on similar compounds, this molecule would have a molecular formula of C7H5FN2 with an approximate molecular weight of 136.13 g/mol, comparable to its isomer 6-Fluoro-1H-pyrrolo[2,3-b]pyridine .

The structure contains:

  • A pyrrole ring with an NH group

  • A pyridine ring with a nitrogen at position 4

  • A fluorine atom at position 6 of the pyridine ring

  • A specific [3,2-b] fusion pattern between the two rings

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine would likely involve multi-step processes similar to those used for structurally related compounds:

  • Palladium-catalyzed reactions are frequently employed in the synthesis of similar pyrrolopyridine scaffolds. Particularly, Buchwald-Hartwig C-N bond formation represents a common method used in synthesizing such compounds.

  • Alternative approaches might include:

    • Ring-closing reactions starting from appropriately substituted pyridine precursors

    • Late-stage fluorination of the corresponding non-fluorinated pyrrolopyridine

    • Cross-coupling methodologies to construct the bicyclic framework

Considerations for Synthesis

Optimal synthesis of this compound would likely require:

  • Careful control of reaction conditions (temperature, solvent, reaction time)

  • Use of appropriate catalysts and ligands for coupling reactions

  • Protection/deprotection strategies for reactive functional groups

  • Purification techniques including column chromatography and recrystallization

Reaction TypeTypical ConditionsCatalystsAdvantages
Buchwald-Hartwig Coupling80-120°C, polar aprotic solventsPd(0)/Pd(II) complexesSelective C-N bond formation
Cyclization ReactionsVaries by substrateLewis acids, transition metalsDirect access to bicyclic framework
Fluorination ReactionsRT to 80°CElectrophilic fluorinating reagentsLate-stage functionalization

Related Compounds and Structural Comparisons

Structurally Similar Compounds

Several compounds related to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine appear in the literature:

  • 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS: 1190319-66-4): This compound maintains the same core structure but includes an additional amine group at position 3.

  • 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 944937-79-5): A related compound with identical fusion pattern but featuring a nitrile group instead of fluorine at position 6.

  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 898746-42-4): An isomer with different fusion pattern between the pyrrole and pyridine rings .

Comparative Analysis

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesCAS Number
6-Fluoro-1H-pyrrolo[3,2-b]pyridineC7H5FN2~136.13F at position 6, [3,2-b] fusionNot provided
6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amineC7H6FN3151.144Additional NH2 at position 31190319-66-4
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrileC8H5N3143.15CN group at position 6944937-79-5
6-Fluoro-1H-pyrrolo[2,3-b]pyridineC7H5FN2136.13Different fusion pattern898746-42-4

The structural differences among these compounds significantly impact their electronic properties, potentially affecting their biological activities and applications in medicinal chemistry.

Future Research Directions

Medicinal Chemistry Applications

Future research involving 6-Fluoro-1H-pyrrolo[3,2-b]pyridine may focus on:

  • Structure-activity relationship studies examining how modifications to the core structure affect biological activity

  • Development of derivatives with enhanced potency and selectivity for specific kinase targets

  • Exploration of the compound as a key intermediate in the synthesis of novel FGFR inhibitors

  • Investigation of its potential role in targeting specific cancer pathways

Synthetic Methodology Development

Opportunities for advancing the synthesis of this compound include:

  • Development of more efficient and sustainable synthetic routes

  • Application of flow chemistry techniques for continuous production

  • Exploration of novel catalytic systems for key transformation steps

  • Investigation of chemoenzymatic approaches for specific synthetic transformations

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